6-(Methylthio)nicotinic acid

Beschreibung

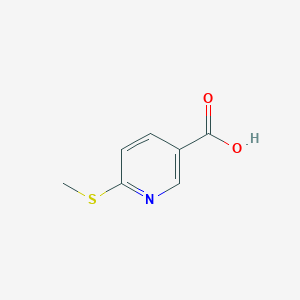

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXVLEHIADFMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274396 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-25-0 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74470-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Methylthio)nicotinic acid CAS number

An In-Depth Technical Guide to 6-(Methylthio)nicotinic Acid

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By synthesizing data from established chemical principles and available literature, this document details the compound's properties, synthesis, analytical characterization, and potential applications, offering a foundational resource for its scientific exploration.

This compound, also known as 6-(Methylsulfanyl)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1][2] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a methylthio (-SCH₃) group at the 6-position. This unique arrangement of functional groups makes it a valuable scaffold and synthetic intermediate in the design of novel therapeutic agents.[3]

CAS Number: 74470-25-0[4]

Molecular Structure:

Caption: 2D Structure of this compound.

The introduction of the methylthio group significantly alters the electronic and steric properties of the nicotinic acid core, providing a key vector for modification in structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 74470-25-0 | [4] |

| Molecular Formula | C₇H₇NO₂S | [4][5] |

| Molecular Weight | 169.201 g/mol | [4] |

| Monoisotopic Mass | 169.01974 Da | [5] |

| Predicted XlogP | 1.2 | [5] |

| Appearance | White to light yellow powder/crystals (typical for related compounds) | [6] |

| Solubility | Sparingly soluble in water; soluble in DMSO, Methanol (inferred from related compounds) | [6] |

Synthesis and Purification

While specific, peer-reviewed synthesis routes for this compound are not abundantly detailed in foundational literature, a logical and effective pathway can be designed based on established pyridine chemistry. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinic acid, with a sulfur nucleophile.

Proposed Synthetic Pathway:

The synthesis can be approached by reacting methyl 6-chloronicotinate with sodium thiomethoxide (NaSMe). The ester is used initially to protect the carboxylic acid, which would otherwise interfere with the nucleophilic substitution. Subsequent hydrolysis of the resulting methyl 6-(methylthio)nicotinate yields the target acid.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example. Researchers should perform their own risk assessment and optimization.

-

Step 1: Formation of the Intermediate Ester

-

To a stirred solution of methyl 6-chloronicotinate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The use of an inert atmosphere prevents oxidation of the thiomethoxide. The reaction is started at a low temperature to control the initial exotherm.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 6-(methylthio)nicotinate.

-

-

Step 2: Hydrolysis to the Final Acid

-

Dissolve the crude ester from Step 1 in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Causality: The ester hydrolysis is accelerated at higher temperatures in the presence of a base.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of ~4-5 with hydrochloric acid (HCl). The product should precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

-

Step 3: Purification

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to achieve high purity.

-

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a combination of analytical techniques is essential.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the three aromatic protons on the pyridine ring, the methyl group protons of the thioether, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Structural Confirmation | Resonances for the seven distinct carbon atoms in the molecule, including the pyridine ring carbons, the carboxyl carbon, and the methyl carbon. |

| Mass Spectrometry (MS) | Molecular Weight Verification | An ESI-MS spectrum in positive mode should show a prominent peak at m/z 170.027 [M+H]⁺.[5] In negative mode, a peak at m/z 168.012 [M-H]⁻ would be expected.[5] |

| HPLC | Purity Assessment | A single major peak on a reverse-phase column (e.g., C18) indicates high purity. The retention time is dependent on the specific method conditions (mobile phase, flow rate). |

Detailed Experimental Protocol: HPLC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of ~10 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7]

-

Rationale: Formic acid is used to improve peak shape and enhance ionization for mass spectrometry.

-

Flow Rate: 0.5-1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Analysis Mode: Full scan to confirm the molecular weight, followed by Selected Reaction Monitoring (SRM) for quantification if required.[7]

-

Expected Ions: Monitor for the protonated molecular ion [M+H]⁺ (m/z 170.0) and other potential adducts.

-

Applications in Research and Drug Development

Nicotinic acid and its derivatives are biologically significant, serving as precursors to the coenzymes NAD and NADP and exhibiting various pharmacological activities.[1][8] The structural motif of this compound makes it a compelling building block for creating libraries of compounds for screening.

-

Scaffold for Medicinal Chemistry: The compound can serve as a starting point for developing inhibitors of various enzymes. The methylthio group can be oxidized to sulfoxide and sulfone, providing analogues with different electronic and hydrogen-bonding capabilities. The carboxylic acid can be converted to amides, esters, and other functional groups to probe interactions with biological targets.

-

Potential in CNS Disorders: Derivatives of nicotinic acid are explored for their role in treating central nervous system (CNS) disorders. For instance, the related scaffold, methyl 6-methylnicotinate, is a key building block for inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in conditions like schizophrenia. By analogy, this compound could be used to synthesize novel DAAO inhibitors or modulators of other CNS targets.

-

Antimicrobial Research: Nicotinic acid derivatives have been investigated for their antimicrobial properties.[9] The unique electronic nature of the 6-(methylthio) substituent could lead to novel compounds with activity against resistant bacterial or fungal strains.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related nicotinic acid derivatives.

-

Hazard Classification (Anticipated): May cause skin, eye, and respiratory irritation, similar to related compounds like 6-Methylnicotinic acid.[10][11]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

This guide serves as a foundational document for researchers. All experimental work should be conducted with appropriate safety measures and after consulting relevant institutional safety guidelines.

References

-

This compound, 98% Purity, C7H7NO2S, 1 gram . CP Lab Safety. [Link]

-

methyl-6-methyinicotinate Route of Synthesis . [Link]

-

6-Methylnicotinic acid | C7H7NO2 | CID 137860 . PubChem. [Link]

-

How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? ResearchGate. [Link]

-

This compound (C7H7NO2S) . PubChemLite. [Link]

-

Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7) . Cheméo. [Link]

- Preparation of 6-methylnicotinic acid.

-

6-Methylnicotinic acid . NIST WebBook. [Link]

-

Synthesis method of 6-methyl nicotine . Eureka | Patsnap. [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) . PubMed. [Link]

-

Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B) . ResearchGate. [Link]

-

Synthesis of methyl 6-methylnicotinate . PrepChem.com. [Link]

-

6-Methylnicotinic acid | CAS#:3222-47-7 . Chemsrc. [Link]

- Process for the production of 6-methylnicotinic acid ester.

-

Determination of Nicotinic Acid in Pharmaceutical Products . ResearchGate. [Link]

-

Nicotinic acid . Wikipedia. [Link]

-

6-Methyl-nicotinic Acid . PubMed. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives . PMC - PubMed Central. [Link]

-

Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate . Council for Responsible Nutrition. [Link]

-

Chemical determination of nicotinic acid and nicotinamide . SciSpace. [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) . Human Metabolome Database. [Link]

- Process for the preparation of 6-methyl-nicotinic-acid esters.

-

Nicotinic Acid at BMRB . Biological Magnetic Resonance Bank. [Link]

-

Proton NMR Spectrum for Nicotinic Acid . Chemistry Stack Exchange. [Link]

-

The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis . [Link]

-

Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications . MDPI. [Link]

-

Nicotinic Acid | C6H5NO2 | CID 938 . PubChem. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . Dove Medical Press. [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. crnusa.org [crnusa.org]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - this compound (C7H7NO2S) [pubchemlite.lcsb.uni.lu]

- 6. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]

- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-(Methylthio)nicotinic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(methylthio)nicotinic acid, a sulfur-containing pyridine derivative of interest in medicinal chemistry. While the formal "discovery" of this compound is not extensively documented, this guide elucidates a logical and scientifically sound pathway for its synthesis, drawing from established organic chemistry principles and related literature. The document details the synthesis of the key precursor, 6-chloronicotinic acid, and its subsequent conversion to the target molecule. Furthermore, it outlines the analytical techniques required for its characterization, supported by data from analogous compounds. Finally, it explores the potential biological significance and applications of this compound within the broader context of nicotinic acid derivatives and thioether-containing pharmacophores, aiming to equip researchers and drug development professionals with the foundational knowledge for further investigation.

Introduction: The Rationale for this compound

Nicotinic acid (niacin or vitamin B3) and its derivatives are a well-established class of compounds with a diverse range of biological activities.[1] The core pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The introduction of a methylthio (-SCH3) group at the 6-position of the nicotinic acid ring is a strategic modification intended to modulate the molecule's physicochemical and pharmacological properties.

The rationale for investigating this compound is rooted in several key principles of drug design:

-

Metabolic Stability: The introduction of a thioether linkage can influence the metabolic profile of a compound, potentially blocking sites of oxidation and prolonging its half-life.

-

Receptor Interactions: The sulfur atom can participate in unique interactions with biological targets, such as hydrogen bonding and metal coordination, which are not possible with its oxygen or carbon counterparts.

-

Lipophilicity and Permeability: The methylthio group increases the lipophilicity of the nicotinic acid core, which can enhance its ability to cross cellular membranes and improve its pharmacokinetic profile.

-

Novel Chemical Space: The synthesis of this compound and its derivatives allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique biological activities.

This guide will provide a detailed roadmap for the synthesis and characterization of this intriguing molecule, laying the groundwork for its potential development as a lead compound in various therapeutic areas.

Synthetic Pathways: A Two-Step Approach

The most logical and efficient synthesis of this compound involves a two-step process, beginning with the preparation of a key intermediate, 6-chloronicotinic acid.

Step 1: Synthesis of 6-Chloronicotinic Acid

Several methods for the synthesis of 6-chloronicotinic acid have been reported. A common and effective approach involves the oxidation of 2-chloro-5-methylpyridine.

Reaction Scheme:

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-5-methylpyridine in a suitable solvent such as chlorobenzene, add a catalytic amount of cobalt(II) acetate.[2]

-

Oxidation: Heat the reaction mixture to 60-120°C and bubble oxygen gas through the solution.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture and filter to collect the crude 6-chloronicotinic acid.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-chloronicotinic acid.

Causality of Experimental Choices:

-

Catalyst: Cobalt(II) acetate is an effective catalyst for the aerobic oxidation of methyl groups on aromatic rings.

-

Solvent: Chlorobenzene is used as a high-boiling solvent to facilitate the reaction at elevated temperatures.

-

Oxidant: The use of molecular oxygen as the oxidant makes this a green and cost-effective process.

Self-Validating System: The purity of the synthesized 6-chloronicotinic acid can be readily assessed by its melting point and spectroscopic analysis (NMR, IR). The expected data should align with literature values.

Step 2: Synthesis of this compound

The final step in the synthesis is a nucleophilic aromatic substitution reaction, where the chloro group of 6-chloronicotinic acid is displaced by a methylthiolate nucleophile.

Reaction Scheme:

Detailed Experimental Protocol:

-

Nucleophile Preparation: Prepare a solution of sodium thiomethoxide (NaSCH3) by reacting methanethiol with sodium hydride or sodium methoxide in a dry, aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction: Add 6-chloronicotinic acid to the solution of sodium thiomethoxide at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup: Quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Nucleophile: Sodium thiomethoxide is a potent nucleophile that readily displaces the chloride ion from the electron-deficient pyridine ring.

-

Solvent: Aprotic polar solvents like DMF or THF are used to dissolve the reactants and facilitate the SNAr reaction.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the thiolate nucleophile.

Self-Validating System: The successful synthesis of this compound is confirmed by a comprehensive analysis of its spectroscopic data, which should be consistent with the proposed structure.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the singlet for the methylthio group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbons of the pyridine ring, the carboxylic acid, and the methylthio group.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-S stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the thioether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound (C₇H₇NO₂S), the expected monoisotopic mass is approximately 169.02 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents |

Potential Applications and Biological Activity

While specific biological data for this compound is not extensively available in the public domain, its structural features suggest several potential areas for investigation:

-

Anti-inflammatory Agents: Nicotinic acid and its derivatives have been explored for their anti-inflammatory properties.[2] The introduction of the methylthio group could lead to novel anti-inflammatory agents with improved efficacy or a different side-effect profile.

-

Anticancer Agents: The pyridine scaffold is present in numerous anticancer drugs.[3] The unique electronic and steric properties of the methylthio group could be exploited to design novel kinase inhibitors or other anticancer agents.

-

Antimicrobial Agents: Thioether-containing heterocyclic compounds have shown promising antimicrobial activity.[4] this compound and its derivatives could be screened for their efficacy against a range of bacterial and fungal pathogens.

-

Cardiovascular Drugs: Nicotinic acid is a well-known lipid-lowering agent.[1] The therapeutic potential of this compound in the context of cardiovascular disease warrants further investigation.

Signaling Pathway Diagram (Hypothetical):

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential exploration of this compound. By detailing a robust synthetic route and outlining the necessary analytical procedures, this document serves as a valuable resource for researchers and drug development professionals. The unique structural features of this compound make it an attractive candidate for further investigation across a range of therapeutic areas. The logical progression from a readily available starting material to the final product, coupled with a clear understanding of its chemical properties, will undoubtedly facilitate its inclusion in future drug discovery programs.

References

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). Semantic Scholar. Retrieved from [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. Retrieved from [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

-

Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, structure and biological activity of organotin derivatives with pyridylmethylthiobenzoic acid. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI. Retrieved from [Link]

-

(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed. Retrieved from [Link]

-

Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]

-

Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PMC. Retrieved from [Link]

-

6-Methylnicotinic acid. (n.d.). PubChem. Retrieved from [Link]

-

6-Methylnicotinic acid. (n.d.). PMC. Retrieved from [Link]

- CN103570612A - Preparation method of 6-chloronicotinic acid. (n.d.). Google Patents.

- EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters. (n.d.). Google Patents.

- US2993904A - Preparation of 6-methylnicotinic acid. (n.d.). Google Patents.

- US4579953A - Process for the production of 6-methylnicotinic acid ester. (n.d.). Google Patents.

- CN114437031A - Synthetic method of 6-methyl nicotine. (n.d.). Google Patents.

-

13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

This compound, 98% Purity, C7H7NO2S, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 6-(Methylthio)nicotinic Acid and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a New Pharmacophore

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Within this broad class, nicotinic acid (niacin, vitamin B3) and its derivatives have a long-standing history, primarily recognized for their profound effects on lipid metabolism. However, the nuanced exploration of substituted nicotinic acid analogs is revealing a new frontier of pharmacological activity. This technical guide focuses on a particularly promising, yet underexplored, subclass: 6-(methylthio)nicotinic acid and its derivatives. We will delve into the synthetic strategies, biological activities, and mechanisms of action that position these compounds as compelling candidates for further investigation, particularly in the realm of metabolic diseases. This document is intended for researchers, scientists, and drug development professionals seeking to expand their understanding of this emerging pharmacophore.

The Core Moiety: Physicochemical Properties of this compound

This compound, also known as 6-(methylsulfanyl)pyridine-3-carboxylic acid, is a sulfur-containing derivative of nicotinic acid. The introduction of the methylthio group at the 6-position of the pyridine ring significantly alters the electronic and steric properties of the molecule compared to its parent compound, nicotinic acid, or the closely related 6-methylnicotinic acid.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂S | PubChem |

| Molecular Weight | 169.20 g/mol | PubChem |

| IUPAC Name | 6-(methylsulfanyl)pyridine-3-carboxylic acid | PubChem |

| SMILES | CSC1=NC=C(C=C1)C(=O)O | PubChem |

| InChI | InChI=1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | PubChem |

Table 1: Physicochemical Properties of this compound.

Synthesis of 6-(Thioether)nicotinic Acid Derivatives: A Green Chemistry Approach

The synthesis of 6-(thioether)nicotinic acid derivatives can be achieved through various synthetic routes. A recently developed and noteworthy method employs a sustainable, green chemistry approach, minimizing the use of hazardous reagents and solvents. This method is particularly relevant for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.[1]

The general workflow involves a nucleophilic aromatic substitution (SNAr) reaction.

Caption: General workflow for the synthesis of 6-(thioether)nicotinic acid derivatives.

Detailed Experimental Protocol: Synthesis of Methyl 6-(phenylthio)nicotinate

This protocol is adapted from a published green synthetic approach.[1]

Materials:

-

Methyl 6-chloronicotinate

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Cyrene (dihydrolevoglucosenone) as a green solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 6-chloronicotinate (1.0 eq) in Cyrene, add thiophenol (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield methyl 6-(phenylthio)nicotinate.

Biological Activity: A New Paradigm in Diabetes Treatment

Recent groundbreaking research has identified a novel therapeutic application for 6-(thioether)nicotinic acid derivatives as potent inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption.[1][2][3][4] This discovery positions these compounds as promising candidates for the management of type 2 diabetes.

In Vitro Enzyme Inhibition

A library of 6-(thioether)nicotinic acid derivatives was screened for their inhibitory activity against α-amylase and α-glucosidase. Several compounds demonstrated significant, low micromolar inhibition.[1]

| Compound | R Group (at 6-position) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| 8 | -S-Ph | 20.5 | > 500 |

| 44 | -S-(3-methoxyphenyl) (with 5-amino) | 58.1 | > 500 |

| 35 | -O-(2-ethylphenyl) (with 5-amino) | > 500 | 32.9 |

| 39 | -O-(2-methoxyphenyl) (with 5-amino) | > 500 | 26.4 |

| Acarbose (Control) | - | - | - |

Table 2: In Vitro Inhibitory Activity of Selected 6-(Thioether)nicotinic Acid Derivatives against α-Amylase and α-Glucosidase.[1]

Notably, compound 8 , a 6-(phenylthio)nicotinic acid derivative, exhibited potent α-amylase inhibition with an IC₅₀ of 20.5 µM.[1] Furthermore, compound 44 , a 5-amino-6-(3-methoxyphenylthio)nicotinic acid derivative, also showed significant α-amylase inhibition.[1] Interestingly, the oxygen-bridged analogs, compounds 35 and 39 , displayed potent α-glucosidase inhibition.[1]

Mechanism of Action: Noncompetitive Inhibition

A key finding from mechanistic studies is that the most promising 6-(thioether)nicotinic acid derivatives act as noncompetitive inhibitors of both α-amylase and α-glucosidase.[1][2] This is a significant departure from many existing inhibitors, such as acarbose, which function through a competitive mechanism.

Caption: Competitive vs. Noncompetitive Enzyme Inhibition.

Noncompetitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. This mode of action offers a potential advantage in regulating enzyme function compared to competitive inhibitors.[1][2]

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on the synthesized library of 6-(thioether)nicotinic acid derivatives have provided valuable insights for future optimization:[1]

-

For α-Amylase Inhibition: The presence of a thioether linkage at the 6-position appears to be favorable. A simple phenyl group (as in compound 8 ) or a meta-substituted phenyl ring with an electron-donating group (like the methoxy group in compound 44 ) on the sulfur bridge contributes to potent activity.[1]

-

For α-Glucosidase Inhibition: An ether linkage at the 6-position, combined with an amino group at the 5-position, seems to be crucial for activity. Electron-donating substituents at the ortho position of the phenyl ring (such as ethyl in compound 35 and methoxy in compound 39 ) lead to remarkable activity.[1]

Future Directions and Therapeutic Potential

The discovery of 6-(thioether)nicotinic acid derivatives as noncompetitive inhibitors of α-amylase and α-glucosidase opens a new and exciting avenue for the development of novel anti-diabetic agents.[1][2][3][4] Further research should focus on:

-

Lead Optimization: Synthesizing a broader range of analogs to refine the SAR and improve potency and selectivity.

-

In Vivo Studies: Evaluating the efficacy and pharmacokinetic profiles of lead compounds in animal models of diabetes.

-

Toxicology and Safety Profiling: Assessing the safety and tolerability of these novel chemical entities.

Beyond diabetes, the unique substitution pattern of this compound and its derivatives warrants investigation into other therapeutic areas where nicotinic acid analogs have shown promise, such as in the treatment of dyslipidemia and inflammatory conditions.[5] The insights and methodologies presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. air.unimi.it [air.unimi.it]

- 3. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. | Semantic Scholar [semanticscholar.org]

- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 6-(Methylthio)nicotinic Acid and its Analogue, 6-Methylnicotinic Acid

A Note from the Senior Application Scientist: This guide addresses the physicochemical properties of 6-(Methylthio)nicotinic acid. However, publicly available, validated experimental data for this specific compound is notably scarce. In contrast, its close structural analogue, 6-Methylnicotinic acid, is a well-characterized and industrially significant compound, primarily serving as a key intermediate in the synthesis of pharmaceuticals like Etoricoxib.[1][2][3]

To provide a thorough and actionable resource for researchers, this document will first present the available data for the requested topic, this compound, and then deliver an in-depth, comparative analysis of the extensively studied 6-Methylnicotinic acid. This approach allows us to leverage a robust dataset to infer properties and provide validated experimental workflows relevant to this class of compounds.

Part 1: this compound - An Overview

This compound is a sulfur-containing pyridinecarboxylic acid. Its structure, featuring a carboxylic acid group, a pyridine ring, and a methylthio (-SCH₃) group, suggests a unique profile of reactivity and biological potential.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 6-(methylsulfanyl)pyridine-3-carboxylic acid | [4] |

| Molecular Formula | C₇H₇NO₂S | [4] |

| Molecular Weight | 169.20 g/mol | [5] |

| Monoisotopic Mass | 169.01974964 Da | [5] |

| InChIKey | LOXVLEHIADFMDD-UHFFFAOYSA-N | [4] |

| SMILES | CSC1=NC=C(C=C1)C(=O)O | [4] |

Predicted Physicochemical Properties

Experimental data is limited; therefore, properties are primarily derived from computational models. These predictions offer a baseline for experimental design.

| Property | Predicted Value | Source |

| XlogP | 1.2 | [4] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 2 | [5] |

Expert Insight: The predicted XlogP of 1.2 suggests moderate lipophilicity, slightly higher than its non-sulfur analogue, 6-Methylnicotinic acid. This is attributable to the replacement of a methyl group with the more lipophilic methylthio group. This property is critical in drug development, as it influences membrane permeability and pharmacokinetic profiles.

Part 2: 6-Methylnicotinic Acid - An In-Depth Technical Analysis

This section provides a comprehensive guide to 6-Methylnicotinic acid (CAS: 3222-47-7), a compound of significant interest in pharmaceutical synthesis.

Core Physicochemical Properties

The functional groups—a carboxylic acid, a basic pyridine nitrogen, and a methyl group on an aromatic ring—dictate the compound's physical and chemical behavior.

| Property | Value | Source |

| Melting Point | 210-213 °C | [1][6] |

| Boiling Point | 251.96 °C (rough estimate) | [1] |

| pKa | 2.37 ± 0.10 (Predicted) | [1] |

| Water Solubility | Sparingly soluble | [1] |

| Solubility Profile | Slightly soluble in DMSO and Methanol | [1][3] |

| LogP (octanol/water) | 1.088 (Calculated) | [7] |

| Appearance | White to light yellow powder/crystals | [1] |

Causality Behind Properties:

-

High Melting Point: The high melting point is a direct result of strong intermolecular forces, specifically the O-H···N hydrogen bonding between the carboxylic acid of one molecule and the pyridine nitrogen of another, forming stable dimeric structures in the solid state.[8] This is further enhanced by π–π stacking interactions between the pyridine rings.[8]

-

Solubility: Its limited water solubility represents a balance between the polar, hydrophilic carboxylic acid and pyridine moieties and the nonpolar, hydrophobic methyl-substituted pyridine ring. It is more soluble in polar organic solvents like DMSO that can disrupt the strong intermolecular hydrogen bonds.

-

pKa: The predicted pKa of ~2.37 indicates a relatively strong carboxylic acid. This acidity is enhanced by the electron-withdrawing nature of the protonated pyridine ring, which stabilizes the carboxylate anion.

Spectroscopic Characterization for Structural Elucidation

Confirming the identity and purity of 6-Methylnicotinic acid requires a multi-technique spectroscopic approach. The workflow below illustrates a standard procedure for unambiguous characterization.

Caption: A typical workflow for the spectroscopic identification and purity verification of an organic compound.

-

Mass Spectrometry (MS): In electron ionization (EI-MS), 6-Methylnicotinic acid will exhibit a molecular ion peak [M]⁺ at m/z = 137, corresponding to its molecular weight.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups. Key absorptions include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches from the aromatic pyridine ring (~1400-1600 cm⁻¹).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR in a solvent like DMSO-d₆ would show distinct signals: a downfield singlet or broad singlet for the carboxylic acid proton (>12 ppm), three aromatic protons on the pyridine ring with characteristic splitting patterns, and a singlet for the methyl group protons (~2.5 ppm).

Chemical Synthesis and Stability

Synthesis Pathway: The most common industrial synthesis involves the selective oxidation of a 2-methyl-5-alkylpyridine precursor.[1][11] This method is efficient for large-scale production.

Caption: Simplified schematic of the primary synthesis route for 6-Methylnicotinic Acid.

Chemical Stability and Degradation: 6-Methylnicotinic acid is a stable solid under standard room temperature and inert atmosphere storage conditions.[1] However, like other nicotinic acid derivatives, its stability in solution is pH and temperature-dependent. Data from the closely related methyl nicotinate shows that its primary degradation pathway in aqueous solution is hydrolysis of the ester to nicotinic acid, a process that is accelerated by non-neutral pH and elevated temperatures.[12][13] By analogy, while the carboxylic acid group of 6-methylnicotinic acid is stable against hydrolysis, decarboxylation could potentially occur under harsh thermal or catalytic conditions. It is also noted as a degradation product of Nicotinic acid itself.[14]

Biological Context and Safety

-

Pharmaceutical Relevance: The primary application of 6-Methylnicotinic acid is as a building block in multi-step syntheses. It is a documented intermediate in the manufacture of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID).[1][3]

-

Toxicological Profile: The compound is classified as an irritant. It may cause respiratory irritation and causes skin and serious eye irritation.[9]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][9]

-

Precautionary Measures: Standard laboratory practice dictates the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]

-

Part 3: Validated Experimental Protocols

The following protocols are provided as self-validating systems for the analysis and derivatization of 6-Methylnicotinic acid.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: This protocol establishes a reliable method to quantify the purity of 6-Methylnicotinic acid and detect any related impurities or degradation products. The choice of a C18 column is standard for moderately polar aromatic compounds, and UV detection is ideal due to the strong absorbance of the pyridine ring.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of the acidic analyte by suppressing the ionization of the carboxylate group.

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of 6-Methylnicotinic acid.

-

Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 262 nm.

-

Column Temperature: 30 °C.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

-

Validation:

-

The primary peak for 6-Methylnicotinic acid should be sharp and symmetrical.

-

Run a blank (injection of solvent) to ensure no system peaks interfere.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Protocol 2: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

Rationale: This protocol describes a classic and robust method for converting the carboxylic acid to its methyl ester, a common derivatization step for modifying solubility or preparing for subsequent reactions. Concentrated sulfuric acid is a highly effective catalyst for this transformation.

Methodology:

-

Reaction Setup:

-

To a round-bottom flask, add 6-Methylnicotinic acid (1.0 eq).

-

Add an excess of anhydrous Methanol (e.g., 20 mL per gram of acid).

-

Place the flask in an ice bath and slowly add concentrated Sulfuric Acid (H₂SO₄) as a catalyst (approx. 0.1-0.2 eq).

-

Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction Execution:

-

Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C).

-

Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 1:1 Ethyl Acetate:Hexanes.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-cold saturated aqueous Sodium Bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: CO₂ evolution.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Validation:

-

The product, Methyl 6-methylnicotinate, can be purified by column chromatography if necessary.

-

Confirm the structure of the purified product using the spectroscopic methods outlined in Section 2.2. The IR spectrum should show the disappearance of the broad O-H stretch and the appearance of C-O ester stretches.

-

References

-

ChemicalBook. (2023). 6-Methylnicotinic acid.

-

Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes.

-

ChemicalBook. (n.d.). 6-Methylnicotinic acid synthesis.

-

BMC Research Notes. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.

-

PubChemLite. (n.d.). This compound (C7H7NO2S).

-

PubChem. (n.d.). 6-Methylnicotinic acid.

-

Thermo Fisher Scientific. (n.d.). 2-(Methylthio)nicotinic acid, 98+%.

-

Cheméo. (n.d.). Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7).

-

PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.

-

BenchChem. (n.d.). Preventing premature degradation of Methyl 6-(azidomethyl)nicotinate.

-

BenchChem. (n.d.). Methyl 6-methylnicotinate synthesis from 6-Methylnicotinic acid.

-

ResearchGate. (2016). How can I syntheis 6-methyl nicotinic acid methyl ester from pyridine?.

-

PubChem. (n.d.). 2-(Methylthio)nicotinic acid.

-

Cayman Chemical. (2023). Nicotinic Acid - PRODUCT INFORMATION.

-

BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Methyl 6-Methylnicotinate and Other Nicotinic Acid Esters.

-

BenchChem. (n.d.). Technical Support Center: Stability of Methyl 6-methylnicotinate in Aqueous Solutions.

-

MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

-

PubMed. (1995). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect.

-

Patsnap. (n.d.). Synthesis method of 6-methyl nicotine.

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 2-(Ethylthio)nicotinic acid.

-

National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid - the NIST WebBook.

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7NO2S, 1 gram.

-

Wikipedia. (n.d.). VX (nerve agent).

-

CDH Fine Chemical. (n.d.). Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

Chemsrc. (n.d.). 6-Methylnicotinic acid | CAS#:3222-47-7.

-

MDPI. (n.d.). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review.

-

Veeprho. (n.d.). 6-methylnicotinic acid | CAS 3222-47-7.

-

PubMed. (2025). Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure.

-

MedchemExpress.com. (n.d.). 6-Methylnicotinic acid | Biochemical Reagent.

-

National Institutes of Health. (n.d.). 6-Methylnicotinic acid - PMC.

-

BenchChem. (n.d.). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.

-

PubMed. (1971). Nicotinic Acid Metabolism. VI. Purification and Properties of Alpha-Methyleneglutarate Mutase (B 12-dependent) and Methylitaconate Isomerase.

-

CymitQuimica. (n.d.). 6-Methyl Nicotinic Acid.

-

Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.

-

Santa Cruz Biotechnology. (n.d.). Nicotinic Acid - Safety Data Sheet.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).

-

Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-carboxylic acid, 6-Methylnicotinic acid.

-

ChemicalBook. (n.d.). Nicotinic acid CAS#: 59-67-6.

Sources

- 1. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PubChemLite - this compound (C7H7NO2S) [pubchemlite.lcsb.uni.lu]

- 5. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methylnicotinic acid | CAS#:3222-47-7 | Chemsrc [chemsrc.com]

- 7. 6-Methylnicotinic acid (CAS 3222-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 6-Methylnicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Methylnicotinic acid [webbook.nist.gov]

- 11. 6-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 6-Methyl Nicotinic Acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Solubility Profile of 6-(Methylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of 6-(Methylthio)nicotinic acid (CAS 17299-63-3), a key intermediate in pharmaceutical synthesis. Given the limited availability of publicly accessible, quantitative solubility data for this compound, this document emphasizes the fundamental principles and detailed methodologies required to establish a robust solubility profile. By leveraging established analytical techniques and drawing logical parallels from its parent compound, nicotinic acid, researchers can confidently characterize the solubility of this compound in various solvent systems, a critical parameter for process development, formulation, and bioavailability assessment.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property that governs the behavior of an active pharmaceutical ingredient (API) or intermediate throughout the drug development lifecycle. For a compound like this compound, understanding its solubility is paramount for:

-

Process Chemistry: Optimizing reaction conditions, crystallization, and purification processes. The choice of solvent directly impacts yield, purity, and scalability.

-

Formulation Development: Designing a dosage form with adequate dissolution and bioavailability. Poor solubility can be a major hurdle in developing an effective therapeutic.

-

Pharmacokinetics: Predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₇NO₂S | - |

| Molecular Weight | 169.20 g/mol | [1] |

| CAS Number | 17299-63-3 | - |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | Not available | - |

| pKa | Estimated to be similar to nicotinic acid (approx. 4.85 for the carboxylic acid) | - |

| LogP | Predicted values vary, suggesting moderate lipophilicity | - |

| Water Solubility | Qualitatively described as "sparingly soluble". A calculated LogS of -1.77 suggests low millimolar solubility. | [2] |

| Organic Solvent Solubility | Qualitatively described as slightly soluble in DMSO and methanol. A high concentration (100 mg/mL) in DMSO is reported for stock solution preparation, which may not represent thermodynamic solubility. | [1][3] |

Theoretical Framework and Experimental Design Rationale

The solubility of a compound is dictated by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The "like dissolves like" principle provides a starting point, but a more nuanced approach is required for predictive assessment.

The Influence of the Methylthio Group

The key structural difference between nicotinic acid and this compound is the presence of a methylthio (-SCH₃) group. This substitution is expected to:

-

Increase Lipophilicity: The nonpolar methylthio group will likely decrease the molecule's affinity for polar solvents like water and increase its affinity for nonpolar organic solvents.

-

Impact Crystal Lattice Energy: The size and electronic nature of the methylthio group will alter the crystal packing, which can significantly influence the energy required to dissolve the solid, thereby affecting solubility.

Solvent Selection Strategy

A strategic selection of solvents is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities, proticities, and hydrogen bonding capabilities. Based on common pharmaceutical solvents and the known behavior of nicotinic acid, the following are recommended for initial screening:

-

Polar Protic Solvents: Water, Methanol, Ethanol

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone

-

Nonpolar Aprotic Solvents: Dichloromethane (DCM), Toluene

The known solubility order for nicotinic acid (DMSO > ethanol > water > acetone > diethyl ether > acetonitrile) provides a valuable reference for comparison.[4]

Experimental Determination of Thermodynamic Solubility

The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound.

Shake-Flask Method: The Gold Standard

The isothermal shake-flask method is the most reliable technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in the solvent of choice at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a steady state.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each selected solvent. An excess is visually confirmed by the presence of undissolved solid.

-

Equilibration: Seal the vials and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Separation: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Method for Concentration Determination

A robust and validated analytical method is the cornerstone of accurate solubility measurement. HPLC-UV is a widely applicable and reliable technique.

Method Development Considerations:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is likely to provide good peak shape and retention.

-

Detection: The UV absorbance should be monitored at the λmax of this compound. The exact λmax should be determined experimentally but is expected to be in the range of 260-280 nm based on the pyridine and carboxylic acid chromophores.

-

Calibration: A calibration curve should be prepared using standards of known concentrations to ensure linearity and accuracy of quantification.

Caption: General Workflow for HPLC-UV Analysis.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 10.2 | To be determined | To be determined |

| Methanol | 5.1 | To be determined | To be determined |

| Ethanol | 4.3 | To be determined | To be determined |

| DMSO | 7.2 | To be determined | To be determined |

| Acetonitrile | 5.8 | To be determined | To be determined |

| Acetone | 5.1 | To be determined | To be determined |

| Dichloromethane | 3.1 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

Temperature Dependence

For most solid solutes, solubility increases with temperature. Investigating solubility at different temperatures (e.g., 5 °C, 25 °C, and 37 °C) is crucial for understanding its behavior under various storage and physiological conditions. This data can also be used to determine the thermodynamics of dissolution (enthalpy and entropy).

pH-Solubility Profile

As a carboxylic acid, this compound is expected to exhibit pH-dependent solubility.

-

At low pH (below its pKa): The molecule will be in its neutral, protonated form, which is expected to have lower aqueous solubility.

-

At high pH (above its pKa): The carboxylic acid will be deprotonated to form the carboxylate salt, which is more polar and will have significantly higher aqueous solubility.

Determining the pH-solubility profile is essential for understanding its behavior in the gastrointestinal tract and for developing parenteral formulations. This can be achieved by performing the shake-flask experiment in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic characterization of the solubility of this compound. By employing the detailed protocols and adhering to the principles of scientific integrity outlined herein, researchers can generate the high-quality, reliable data necessary to advance their drug development programs. The lack of existing public data underscores the importance of conducting these fundamental studies. The insights gained from a thorough solubility investigation will undoubtedly de-risk subsequent development activities and pave the way for successful formulation and clinical application.

References

-

Cheméo. (2023). 6-Methylnicotinic acid. Retrieved from [Link]

- Gonçalves, J., & da Piedade, M. E. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 1-7.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7NO2S, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

-

Index of /. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological and Synthetic Significance of 6-Substituted Nicotinic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Nicotinic Acid Derivatives

The nicotinic acid (niacin, vitamin B3) scaffold is a cornerstone in medicinal chemistry, renowned for its multifaceted biological activities. While the parent molecule's role in lipid metabolism and cellular bioenergetics is well-established, the strategic substitution on its pyridine ring has paved the way for a diverse array of therapeutic agents. This guide delves into the significance of 6-substituted nicotinic acids, with a primary focus on the well-documented 6-methylnicotinic acid as a pivotal intermediate in pharmaceutical synthesis. Due to a notable scarcity of direct research on the biological activities of 6-(methylthio)nicotinic acid , this document will provide a comprehensive analysis of its closely related analogue and the parent nicotinic acid structure. This approach aims to equip researchers with a foundational understanding and a forward-looking perspective on the potential of novel derivatives in this chemical class.

Part 1: 6-Methylnicotinic Acid: A Cornerstone in Modern Drug Synthesis

While not extensively studied for its direct pharmacological effects, 6-methylnicotinic acid has emerged as a compound of significant industrial and medicinal importance due to its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Critical Intermediate in the Synthesis of Etoricoxib

The most prominent application of 6-methylnicotinic acid is as a crucial precursor in the manufacturing of Etoricoxib, a selective COX-2 inhibitor used for the management of pain and inflammation associated with arthritis and osteoarthritis.[1][2][3] The synthesis of Etoricoxib highlights the utility of the 6-methylnicotinic acid scaffold in constructing complex biaryl systems, which are common motifs in modern pharmaceuticals.

Experimental Protocol: Synthesis of 6-Methylnicotinic Acid

A common industrial synthesis of 6-methylnicotinic acid involves the selective oxidation of 2-methyl-5-alkylpyridines.[4]

Materials:

-

2-methyl-5-ethylpyridine

-

Nitric acid (70-100%)

-

Pressure reaction vessel

Procedure:

-

Charge the pressure reaction vessel with 2-methyl-5-ethylpyridine and nitric acid. The molar ratio of nitric acid to the pyridine substrate is typically in the range of 6:1 to 15:1.

-

Seal the vessel and heat the reaction mixture to a temperature between 250°F and 325°F. The pressure is maintained to ensure the reactants remain in the liquid phase.

-

Maintain the reaction for 10 to 60 minutes. The reaction time is inversely proportional to the temperature.

-

After the reaction is complete, cool the vessel and recover the 6-methylnicotinic acid from the reaction mixture through appropriate purification steps, such as crystallization.

A Versatile Scaffold for Novel Drug Candidates

Beyond its application in the synthesis of Etoricoxib, the methyl 6-methylnicotinate derivative serves as a versatile starting material for the development of novel therapeutic agents.[5] Notably, it is a key building block for the synthesis of D-amino acid oxidase (DAAO) inhibitors, which are being investigated for the treatment of central nervous system (CNS) disorders.[5] By inhibiting DAAO, the levels of the neuromodulator D-serine can be elevated in the brain, offering a potential therapeutic avenue for conditions such as schizophrenia.[5]

Diagram: Workflow for Structure-Activity Relationship (SAR) Studies

Caption: Workflow for Structure-Activity Relationship (SAR) Studies.[5]

Part 2: The Biological Significance of the Nicotinic Acid Core Structure

To appreciate the potential biological activities of novel derivatives like this compound, it is essential to understand the well-established pharmacology of the parent nicotinic acid molecule.[6]

Lipid Metabolism and the GPR109A Receptor

Pharmacological doses of nicotinic acid have profound effects on lipid profiles, including the reduction of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, alongside a significant increase in high-density lipoprotein (HDL) cholesterol.[7][8] These effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCAR2), which is highly expressed in adipocytes and immune cells.[6][9]

Signaling Pathway of Nicotinic Acid

Caption: The binding of nicotinic acid to the GPR109A receptor initiates a cascade of intracellular events leading to reduced lipolysis.[9]

Cellular Bioenergetics: Precursor to NAD+ and NADP+

Nicotinic acid is a vital precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These molecules are fundamental to cellular metabolism, participating in numerous redox reactions essential for energy production, DNA repair, and cell signaling.[10]

Vasodilation and the Flushing Effect

A well-known side effect of nicotinic acid therapy is cutaneous vasodilation, or flushing, which is also mediated by the GPR109A receptor in skin Langerhans cells.[9] This effect, while harmless, can impact patient compliance. Nicotinic acid esters, which act as prodrugs, are often explored to modify the pharmacokinetic profile and potentially mitigate this effect.[11]

Part 3: The Untapped Potential of this compound: A Forward Look

While direct biological data for this compound is not currently available in peer-reviewed literature, we can hypothesize its potential properties based on established medicinal chemistry principles. The introduction of a methylthio (-SCH3) group in place of the methyl group at the 6-position could influence several key parameters:

-

Lipophilicity: The methylthio group is more lipophilic than a methyl group. This could alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its ability to cross cell membranes.

-

Metabolic Stability: The sulfur atom in the methylthio group can be a site for metabolism, specifically oxidation to the corresponding sulfoxide and sulfone. These metabolites may have different biological activities and clearance rates compared to the parent compound.

-

Receptor Binding: The size, electronics, and hydrogen bonding capacity of the methylthio group differ from the methyl group. This could lead to altered binding affinity and selectivity for biological targets such as GPR109A or other enzymes.

-

Novel Therapeutic Avenues: The unique properties imparted by the methylthio group could make this compound or its derivatives interesting candidates for screening in various therapeutic areas, including as antibacterial or anticancer agents, where other nicotinic acid derivatives have shown promise.[12]

Conclusion and Future Directions

6-Methylnicotinic acid stands as a testament to the importance of substituted nicotinic acids in modern drug development, primarily as a versatile and indispensable synthetic intermediate.[2] The broader biological activities of the nicotinic acid core, from lipid modulation to fundamental roles in cellular metabolism, continue to inspire the exploration of novel derivatives.[6][10]

While the biological significance of this compound remains an open area of investigation, its structural similarity to compounds of known importance suggests that it is a promising, yet unexplored, scaffold. Future research into its synthesis, metabolic fate, and biological activity is warranted and could unveil novel therapeutic applications. For researchers in drug discovery, the strategic modification of the nicotinic acid ring, as exemplified by the potential of this compound, represents a fertile ground for the development of next-generation therapeutics.

References

- ChemicalBook. (n.d.). 6-Methylnicotinic acid. Retrieved January 10, 2026, from a relevant chemical supplier website.

- Benchchem. (n.d.). The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Relationship Studies.

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of Methyl 6-Methylnicotinate and Other Nicotinic Acid Esters.

- Gawel, K., et al. (2022).

- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 11-15.

- ChemicalBook. (n.d.). 6-Methylnicotinic acid synthesis. Retrieved January 10, 2026, from a relevant chemical supplier website.

- Benfeldt, E., et al. (1999). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect.

- Yaqoob, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 2817–2841.

- Synquest Labs. (n.d.). 6-Methylnicotinic Acid: Comprehensive Overview and Applications. Retrieved January 10, 2026, from a relevant chemical supplier website.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137860, 6-Methylnicotinic acid. Retrieved January 10, 2026, from [Link].

- G G, D., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 24(22), 16489.

- Dr. G Bhanu Prakash. (2023, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1 [Video]. YouTube.

- Beman, F. L., & Smith, G. H. (1961). U.S. Patent No. 2,993,904. U.S.

- Lorkiewicz, P., et al. (2024). Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. Toxicological Sciences, kfae107.

- Pan, M. L., et al. (2011). 6-Methyl-nicotinic Acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2345.

- Kung, H. F., & Stadtman, T. C. (1971). Nicotinic Acid Metabolism. VI. Purification and Properties of Alpha-Methyleneglutarate Mutase (B 12-dependent) and Methylitaconate Isomerase. Journal of Biological Chemistry, 246(10), 3378-3388.

- Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-65.

- Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. In Vitamin and Mineral Safety 3rd Edition.

- Fengchen Chems. (n.d.). The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. Retrieved January 10, 2026, from a relevant chemical supplier website.

- ChemicalBook. (n.d.). Methyl Nicotinate: uses and Synthesis method. Retrieved January 10, 2026, from a relevant chemical supplier website.

- AbMole BioScience. (n.d.). Nicotinic Acid (Niacin; Vitamin B3).

- Pan, M. L., et al. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2345.

Sources

- 1. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Methylnicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. crnusa.org [crnusa.org]

- 11. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]